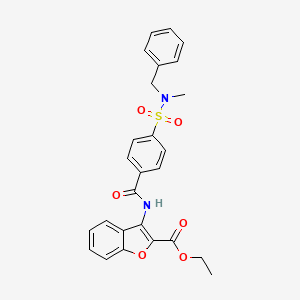

![molecular formula C16H12BrNOS B2852885 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole CAS No. 339019-74-8](/img/structure/B2852885.png)

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biological Activities of Pyrazoline Derivatives

Field

Biological and Pharmacological Research

Method of Application

The study involved the synthesis of a pyrazoline derivative and its application on rainbow trout alevins, Oncorhynchus mykiss .

Results

The novel pyrazoline derivative showed a confirmed non-toxic acetylcholinesterase (AchE) inhibitory effect. It had no effect on malondialdehyde (MDA) concentrations and on the critical swimming of the model fish .

Synthesis of Secondary Heterocyclic Alcohol

Field

Organic Chemistry

Application

The compound “3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole” shares a similar structure with a novel racemic secondary alcohol that has been synthesized .

Method of Application

The novel racemic secondary alcohol was synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .

Results

The novel racemic secondary alcohol was successfully synthesized and characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis, and HRMS spectrometry .

Metal-Free Synthetic Routes to Isoxazoles

Field

Organic Chemistry and Drug Discovery

Application

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It’s always imperative to unleash new eco-friendly synthetic strategies .

Method of Application

Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, it’s always imperative to develop alternate metal-free synthetic routes .

Results

This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Synthesis and Application of Haloisoxazoles

Field

Organic Chemistry and Medicinal Chemistry

Application

The range of applications of isoxazoles is very diverse: from the creation of materials exhibiting liquid crystalline properties, to medicine and medicinal chemistry .

Method of Application

Cross-coupling reactions, a powerful tool of modern organic synthesis, have been added to the traditional methods of functionalization of aromatic and heteroaromatic compounds based on aryl halides, using Grignard reagents, or nucleophilic substitution .

Results

This review summarizes and analyzes methods for the synthesis of haloisoxazoles, gives examples of their use in modern organic synthesis and medicinal chemistry .

Therapeutic Expedition of Isoxazole and Its Analogs

Field

Medicinal Chemistry

Application

Isoxazoles have been used as a lead in the design and synthesis of new drugs .

Method of Application

Vitale et al. designed and synthesized new isoxazoles taking a highly selective COX-1 inhibitor as a lead .

Results

COX-1 inhibition is considered as a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

Thiazoles: Having Diverse Biological Activities

Method of Application

The study involved the synthesis of a thiazole derivative and its application on various biological activities .

Results

The novel thiazole derivative showed a confirmed non-toxic effect on various biological activities .

Synthesis of Secondary Heterocyclic Alcohol

Results

The novel racemic secondary alcohol was successfully synthesized and characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .

Biological Activities of a Newly Synthesized Pyrazoline Derivative

Method of Application

The study involved the synthesis of a pyrazoline derivative and its application on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Results

The novel pyrazoline derivative showed a confirmed non-toxic effect on the AchE activity and MDA level in the brain of alevins .

Propiedades

IUPAC Name |

3-[(4-bromophenyl)sulfanylmethyl]-5-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(19-18-14)12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIJMNLJDVYARA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CSC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Ethoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2852802.png)

![2-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2852803.png)

![2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852805.png)

![Methyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852807.png)

![3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B2852808.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2852810.png)

![7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2852811.png)

![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2852821.png)

![{4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2852823.png)

![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2852825.png)